molecular formula C6H20N6O4S3 B1663031 Mercaptoethylguanidine hemisulfate salt CAS No. 3979-00-8

Mercaptoethylguanidine hemisulfate salt

Cat. No. B1663031
CAS RN: 3979-00-8
M. Wt: 336.5 g/mol
InChI Key: XJKZAAUVINNNNC-UHFFFAOYSA-N
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Description

Mercaptoethylguanidine hemisulfate salt, also known as MEG hemisulfate salt, is a compound with the molecular formula H2NC(=NH)NHSCH2CH3 · 1/2 H2SO4 . It has a molecular weight of 168.23 . This compound is typically in the form of a solid and is often used in laboratory settings .


Physical And Chemical Properties Analysis

Mercaptoethylguanidine hemisulfate salt is a solid substance . It is typically stored at temperatures between 2-8°C . The compound has a SMILES string of OS(O)(=O)=O.NC(=N)NCCS.NC(=N)NCCS .

Scientific Research Applications

1. Vascular and Energetic Failure in Hemorrhagic Shock Mercaptoethylguanidine has been studied for its potential in treating hemorrhagic shock. In a study on rats, it prevented increases in plasma nitrite/nitrate levels, ameliorated decreases in mean arterial blood pressure, inhibited vascular hyporeactivity, and reduced peroxynitrite formation. It also showed benefits in cellular energy metabolism, preventing reductions in intracellular NAD+ content and DNA damage in peritoneal macrophages (Zingarelli et al., 1997).

2. Impact on Erythrocyte Membrane Sulfhydryl Groups Research on human bank blood erythrocytes revealed that mercaptoethylguanidine interacts with multiple classes of sulfhydryl groups in the erythrocyte membrane. This interaction has various effects on cell permeability, indicating the compound's potential in understanding erythrocyte membrane structure and function (Shapiro et al., 1970).

3. Hepatic Nitrosative Stress in Diabetes In diabetic rats, the administration of aminoguanidine hemisulfate (a form of mercaptoethylguanidine) reduced hepatic lipid peroxidation and the expression of inflammatory markers. This suggests its potential utility in alleviating hepatic oxidative and nitrosative stress in diabetic conditions (Di Naso et al., 2012).

4. Radiobiological Protection Mercaptoethylguanidine was studied for its potential in radiobiological protection. It was found to enable mice to survive otherwise lethal doses of roentgen rays and inhibit the induction of leukemia by irradiation (Upton et al., 1959).

5. Cardiovascular Effects Studies have shown that mercaptoethylguanidine can lowernorepinephrine levels in the hearts of mice and cats without affecting brain norepinephrine. This indicates a potential role in cardiovascular research, particularly in understanding neurotransmitter dynamics in the heart (Distefano & Klahn, 1966).

6. Anti-inflammatory Properties In studies involving acute inflammation models, mercaptoethylguanidine demonstrated significant anti-inflammatory effects. This was attributed to its inhibition of inducible nitric oxide synthase, scavenging of peroxynitrite, and inhibition of cyclooxygenase (Cuzzocrea et al., 1998).

7. Apoptotic Effects in B Cells Mercaptoethylguanidine and related compounds induced apoptotic cell death in activated B cells. This highlights its potential use in studying apoptosis and its mechanisms in immune cells (Hortelano & Boscá, 1997).

8. Endotoxemia and Inflammation Mercaptoethylguanidine was evaluated in a porcine model of endotoxemia, where it showed effects on intestinal and hepatic perfusion, O2 exchange, and metabolism. This study contributes to understanding the compound's role in managing conditions involving systemic inflammation and endotoxemia (Ploner et al., 2001).

9. Rheumatoid Arthritis In a study on collagen-induced arthritis in rats, mercaptoethylguanidine significantly reduced clinical arthritis scores and radiographic scores, indicating its potential therapeutic effect in autoimmune conditions like rheumatoid arthritis [(Brahn et al., 1998)](https://consensus.app/papers/collagen-induced-arthritis-reversal-brahn/dbcb39818e7252caab400a99754a940a/?utm_source=chatgpt).

properties

IUPAC Name

2-(2-sulfanylethyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZAAUVINNNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585231
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercaptoethylguanidine hemisulfate salt

CAS RN

3979-00-8
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Rimer, AM Kolbach-Mandel, MD Ward, JA Wesson - Urolithiasis, 2017 - Springer
… Cantilevers employed in atomic force microscopy (AFM) studies were modified using 11-mercaptoundecanoic acid (95%) and mercaptoethylguanidine hemisulfate salt from Sigma …
Number of citations: 61 link.springer.com
CM Perrin - 2011 - search.proquest.com
The presence of monosodium urate monohydrate (MSU) crystals in the synovial fluid has long been associated with the joint disease gout. To elucidate the molecular level growth …
Number of citations: 3 search.proquest.com
X Sheng - 2004 - search.proquest.com
This thesis focuses on the face-specific molecular adhesion to calcium oxalate monohydrate (COM) crystals, the principal crystalline in kidney stones. The primary technique used is …
Number of citations: 2 search.proquest.com

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